molecular formula C15H21F3O2Si B132663 1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone CAS No. 87736-75-2

1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone

Cat. No.: B132663
CAS No.: 87736-75-2
M. Wt: 318.41 g/mol
InChI Key: PNTKHPCHUVZRCB-UHFFFAOYSA-N
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Description

4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone is a chemical compound known for its unique structural features and reactivity. It is characterized by the presence of a trifluoromethyl group attached to an acetophenone core, along with a tert-butyldimethylsilyloxy group. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone typically involves multiple steps, starting from readily available precursors. One common approach is the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. This step forms the tert-butyldimethylsilyloxy group. The trifluoromethyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

Organic Synthesis

1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone serves as an important intermediate in organic synthesis. Its silyl ether group can be utilized for the protection of alcohols during multi-step synthesis processes. This protection allows for selective reactions without interference from hydroxyl groups.

Pharmaceutical Development

The compound is explored for its potential applications in drug development due to its structural features that enhance bioactivity. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates by increasing lipophilicity and metabolic stability. Research indicates that compounds with similar structures exhibit promising anti-inflammatory and anticancer activities.

Material Science

In materials science, the compound is investigated for use in creating functionalized polymers and coatings. Its ability to form stable siloxane bonds makes it suitable for applications requiring enhanced thermal stability and resistance to environmental degradation.

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated the use of this compound as a precursor for synthesizing trifluoromethylated aromatic compounds. The reaction conditions were optimized to achieve high yields while maintaining selectivity towards the desired product.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer properties of derivatives synthesized from this compound. The study showed that certain modifications led to compounds with significant cytotoxic effects against various cancer cell lines, highlighting the potential of this compound in developing new cancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • tert-Butyldimethylsilyl chloride

Uniqueness

4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone is unique due to the presence of both trifluoromethyl and tert-butyldimethylsilyloxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and steric protection, which are not commonly found in similar compounds. These features make it particularly valuable in specialized applications where these properties are advantageous.

Biological Activity

The compound 1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone , commonly referred to as trifluoroacetophenone derivative , is a synthetic organic molecule with potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies based on diverse scientific literature.

  • Molecular Formula : C14H24O2Si
  • Molecular Weight : 252.42 g/mol
  • CAS Number : 118992-89-5
  • Structure : The compound features a trifluoroacetophenone moiety linked to a dimethylsilyl ether, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential antioxidant and anticancer properties. The presence of the dimethylsilyl group is hypothesized to enhance its stability and bioavailability.

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. For instance, studies on related phenolic compounds have demonstrated their ability to scavenge free radicals effectively. The antioxidant activity is typically assessed using methods such as the DPPH radical scavenging assay, where a decrease in absorbance correlates with increased antioxidant capacity.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For example, phenolic compounds like 2,4-bis(1,1-dimethylethyl) have shown cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa). These effects are often mediated through apoptosis induction and inhibition of cell proliferation.

Case Study 1: Antioxidant Properties

A study investigating the antioxidant properties of phenolic compounds revealed that those with a tert-butyl group exhibited enhanced radical scavenging activity. The ethyl acetate fraction from plant extracts rich in such compounds demonstrated significant free radical scavenging capabilities, suggesting that similar structural motifs in our compound could confer comparable benefits .

Case Study 2: Anticancer Mechanisms

In vitro studies have shown that the ethyl acetate fraction containing phenolic compounds led to increased apoptosis in cancer cell lines. The mechanisms involved include membrane blebbing and chromatin condensation, indicative of programmed cell death . Given the structural similarities, it is plausible that this compound may exert similar effects.

Data Table: Biological Activities of Related Compounds

Compound NameAntioxidant ActivityAnticancer ActivityReference
2,4-bis(1,1-dimethylethyl)phenolHighSignificant in MCF-7 cells
Ethyl acetate fraction from L. aequataVery HighInduces apoptosis in HeLa cells
Trifluoroacetophenone derivativesModerateUnder investigation

Properties

IUPAC Name

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3O2Si/c1-14(2,3)21(4,5)20-10-11-6-8-12(9-7-11)13(19)15(16,17)18/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTKHPCHUVZRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516857
Record name 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87736-75-2
Record name 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of the (4-bromobenzyloxy)-(tert.-butyl)-dimethylsilane (24.94 g, 82.8 mmol) in THF (420 mL) at −78° C. was added dropwise a 1.6 M solution of nBuLi in hexane (62 mL, 99.2 mmol) over a 1 h period. After stirring the mixture at the same temperature for 75 min, a solution of N,N-diethyltrifluoroacetamide (19.19 g, 113 nmol) in THF (60 mL) was added dropwise over 1 h. Following the addition the mixture at −78° C. for a further 75 min before the reaction was quenched with an aqueous solution of NH4Cl. Ether was added and the organic layer was extracted 3 times with ether (3×300 mL). The organic layers were combined, dried over Na2SO4 and concentrated in vacuum. The resulting pale yellow liquid was distillated in vacuo to give the 1-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-2,2,2-trifluoroethanone (65%) as a colorless liquid; b.p. 170-180° C. (10 torr), 1H NMR (CDCl3): δ 0.12 (s, (CH3)2Si), 0.96 (s, CH3)3C), 4.83 (s, CH2), 7.50 (d, J=8.2 Hz, C6H4), 8.05 (d, J=8.2 Hz, C6H4); 13C NMR (CDCl3): δ −5.4 (CH3Si), 18.3 (C(CH3)3), 25.8 (C(CH3)3), 64.2 (CH2O), 116.7 (q, J=289.7 Hz, CF3), 126.2 (C6H2), 128.6 (C6H2), 130.2 (C6H2), 150.1, (C6H2), 180.2 (q, J=34.5 Hz, CO).
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